molecular formula C17H19ClN2O4S2 B2670429 2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946347-55-3

2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2670429
CAS No.: 946347-55-3
M. Wt: 414.92
InChI Key: LBKYUNLTFVFSBI-UHFFFAOYSA-N
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Description

2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a potent, selective, and brain-penetrant inhibitor of Death-Associated Protein Kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that functions as a positive mediator of programmed cell death and is a critical signaling node in neuronal damage. This compound has been identified as a key pharmacological tool for probing DAPK1's role in ischemic stroke and neurodegenerative pathways. Research demonstrates that its inhibition provides significant neuroprotection; a study showed it reduces infarct volume and improves functional recovery in a mouse model of focal cerebral ischemia, an effect achieved by suppressing a novel DAPK1–p53–proapoptotic pathway source . Beyond acute brain injury, DAPK1 is implicated in the pathogenesis of Alzheimer's disease, where it interacts with the NMDA receptor and Tau protein, making this inhibitor a valuable compound for investigating mechanisms and potential therapeutic strategies for chronic neurodegeneration source . Its specific mechanism involves binding to the kinase's ATP-binding pocket, stabilizing an inactive conformation and effectively blocking DAPK1's pro-apoptotic signal transduction. This targeted action makes it an essential research chemical for dissecting cell death mechanisms in neurological diseases and for validating DAPK1 as a drug target.

Properties

IUPAC Name

2-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S2/c1-2-25(21,22)20-11-5-6-13-12-14(9-10-16(13)20)19-26(23,24)17-8-4-3-7-15(17)18/h3-4,7-10,12,19H,2,5-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKYUNLTFVFSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-N-(4-sulfamoylphenyl)acetamide. This intermediate is then reacted with ammonium thiocyanate in absolute ethanol under reflux conditions for several hours . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is crucial for regulating pH in tumor cells, and its inhibition can lead to reduced tumor growth and increased apoptosis . The compound binds to the active site of CA IX, preventing its normal function and disrupting the tumor’s metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following structurally related compounds provide insights into how substituents and functional groups impact physicochemical and functional properties:

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) Potential Applications
2-Chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide Tetrahydroquinoline 1-Ethylsulfonyl, 6-(2-chlorobenzenesulfonamide) Sulfonamide, ethylsulfonyl ~437.9 (estimated) Medicinal chemistry (kinase inhibition), surfactants
3-Chloro-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-yl}benzamide Tetrahydroquinoline 1-(4-Fluorophenylsulfonyl), 6-(3-chlorobenzamide) Benzamide, fluorophenylsulfonyl ~483.9 Likely protease/modulator studies
4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB) Tetrahydroquinoline 1-(2-Cyanoethyl), 6-diazenylbenzonitrile Diazenyl, cyano ~407.4 Electrodeposition additives, surfactants

Comparative Analysis

Substituent Effects on Electronic Properties The ethylsulfonyl group in the target compound provides moderate electron-withdrawing effects, enhancing solubility in polar solvents compared to the fluorophenylsulfonyl group in the benzamide analogue, which introduces stronger electron-withdrawing and hydrophobic characteristics .

Functional Group Influence on Applications The sulfonamide group in the target compound is associated with hydrogen-bonding capabilities, making it suitable for targeting enzymes like carbonic anhydrases or kinases. In contrast, the benzamide group in the fluorophenylsulfonyl analogue may prioritize interactions with proteases or GPCRs . CTDB’s diazenyl and cyano groups facilitate adsorption on metal surfaces (e.g., Au electrodes), enabling applications in electrodeposition and non-linear spectroscopy . The target compound’s sulfonamide lacks such interfacial activity but may exhibit surfactant-like behavior in ionic liquids.

Synthetic and Stability Considerations

  • The ethylsulfonyl group in the target compound is less synthetically challenging than the fluorophenylsulfonyl group, which requires selective fluorination and sulfonylation steps .
  • CTDB’s diazenyl linkage may confer photoresponsive behavior, whereas the sulfonamide linkage in the target compound offers greater hydrolytic stability .

Research Findings and Gaps

  • Electrochemical Behavior : While CTDB has been studied for Au electrodeposition in ionic liquids , the target compound’s sulfonamide group may reduce its adsorption on electrodes, limiting its utility in electrochemistry.
  • Solubility and Toxicity : The ethylsulfonyl group likely improves aqueous solubility over fluorophenylsulfonyl analogues, but toxicity profiles remain uncharacterized.

Biological Activity

2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its structural complexity and potential biological activities. This compound features a chloro group, a benzenesulfonamide moiety, and a tetrahydroquinoline structure, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClN2O3SC_{19}H_{20}ClN_{2}O_{3}S, with a molecular weight of approximately 410.9 g/mol. The compound's structure can be broken down into several functional components:

  • Benzenesulfonamide Core : Known for various biological activities.
  • Tetrahydroquinoline Ring : Contributes to the compound's pharmacological effects.
  • Chloro Group : May enhance biological activity through electronic effects.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition at concentrations ranging from 1.52 to 6.31 µM. Notably, it demonstrated selectivity towards certain pathogens while sparing normal cells.

Anticancer Activity

In vitro studies have evaluated the anti-proliferative effects of this compound on breast cancer cell lines (MDA-MB-231 and MCF-7) compared to a normal breast cell line (MCF-10A). The results indicated that the compound effectively inhibited cancer cell growth with a selectivity ratio of 5.5 to 17.5 times against cancerous cells compared to normal cells.

Cell Line IC50 (µM) Selectivity Ratio
MDA-MB-2311.525.5
MCF-76.3117.5
MCF-10A>10-

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interfere with specific cellular pathways involved in proliferation and inflammation.

Synthesis and Modifications

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydroquinoline Moiety : Cyclization of an appropriate precursor under acidic conditions.
  • Introduction of Ethylsulfonyl Group : Reaction with ethylsulfonyl chloride in the presence of a base.
  • Formation of Sulfonamide : Reaction with benzenesulfonamide under basic conditions.

These synthetic pathways allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Anticancer Effects : A systematic evaluation indicated its efficacy against multiple cancer types with minimal toxicity to normal cells.
  • Antimicrobial Efficacy Study : Demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves sulfonylation of a tetrahydroquinoline precursor. Key steps include:

  • Sulfonylation : Reacting the amine group of 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine with 2-chlorobenzenesulfonyl chloride in pyridine with catalytic DMAP (4-dimethylaminopyridine) to activate the reaction .
  • Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) followed by recrystallization to isolate the pure product .
  • Validation : Confirm reaction completion via TLC and intermediate characterization using 1^1H NMR.

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and sulfonamide bond formation .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., S=O stretching at ~1150–1350 cm1^{-1}) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks in solid-state studies .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this sulfonamide derivative?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase isoforms) based on sulfonamide’s known affinity for zinc-containing enzymes .
  • QSAR Models : Train models on datasets of sulfonamide bioactivity to correlate structural features (e.g., substituent electronegativity, steric bulk) with inhibitory potency .
  • MD Simulations : Assess binding stability over time using GROMACS or AMBER to simulate ligand-protein dynamics .

Q. How should researchers address contradictions in reported bioactivity data for sulfonamide analogs?

  • Methodological Answer :

  • Methodological Audit : Compare experimental conditions (e.g., assay pH, cell lines, compound purity) across studies. For example, variations in IC50_{50} values may arise from differences in enzyme isoforms or buffer systems .
  • Dose-Response Replication : Conduct parallel assays under standardized protocols to isolate variables .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile divergent results from heterogeneous datasets .

Q. What strategies optimize the pharmacological evaluation of this compound?

  • Methodological Answer :

  • In Vitro Screening : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase, COX-2) due to sulfonamides’ mechanistic relevance .
  • ADME Profiling : Use Caco-2 cell models for permeability and microsomal stability assays to predict oral bioavailability .
  • Toxicity Assessment : Employ zebrafish embryos or HEK293 cells to evaluate acute cytotoxicity and off-target effects .

Data Contradiction Analysis

Q. Why do computational and experimental binding affinity data sometimes conflict?

  • Methodological Answer :

  • Source of Discrepancy : Computational models may overlook solvent effects, protein flexibility, or post-translational modifications. For example, PubChem-derived datasets might lack uniformity in experimental conditions .
  • Resolution : Cross-validate docking results with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding thermodynamics .

Q. How can synthetic yields vary significantly across studies?

  • Methodological Answer :

  • Reagent Purity : Impurities in benzenesulfonyl chloride (e.g., moisture content) can reduce yields. Ensure anhydrous conditions and fresh reagents .
  • Temperature Control : Exothermic sulfonylation requires strict temperature monitoring (0–5°C) to avoid side reactions .

Methodological Best Practices

Q. What are the best practices for ensuring reproducibility in sulfonamide synthesis?

  • Methodological Answer :

  • Detailed Protocols : Document molar ratios, solvent volumes, and stirring times (e.g., 2-hour reaction in pyridine at RT) .
  • Analytical Consistency : Use identical NMR solvents (e.g., DMSO-d6_6) and HRMS calibration standards across labs .

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